(Z)-1-(2-chloro-2-nitrovinyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
[(Z)-2-chloro-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
BQOIOXRQQPRNCO-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for Z 1 2 Chloro 2 Nitrovinyl Benzene and Its Derivatives
Established Synthetic Pathways
The synthesis of β-chloro-β-nitrostyrene derivatives is approached through several established chemical transformations. These methods primarily focus on the construction of the nitrovinyl moiety attached to the benzene (B151609) ring.
The Henry reaction, or nitroaldol reaction, is a foundational method for carbon-carbon bond formation, uniting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction produces a β-nitro alcohol, which can be subsequently dehydrated to yield the target nitroalkene. wikipedia.orgencyclopedia.pub This two-step sequence is one of the most common routes for synthesizing nitroalkenes. mdpi.comalmacgroup.com
The process begins with the deprotonation of the nitroalkane at the α-carbon, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting β-nitro alkoxide is protonated to give the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
Dehydration of the intermediate β-nitro alcohol to the nitroalkene is a critical subsequent step. encyclopedia.pub This elimination of water can sometimes occur spontaneously during the initial reaction, particularly if acidic protons are available and reaction conditions are harsh. organic-chemistry.org However, specific dehydration protocols are often employed to ensure high yields of the desired nitroalkene. Conventional methods for preparing β-nitrostyrene derivatives can require extended heating times and a significant excess of the nitroalkane. rsc.org To address this, microwave-assisted organic synthesis (MAOS) has been employed to dramatically shorten reaction times and improve yields. rsc.orgacs.org
For the synthesis of a chloro-substituted nitrovinylbenzene, the strategy could involve the condensation of benzaldehyde with a chloro-nitro-alkane or the condensation of a chlorobenzaldehyde with a nitroalkane. A typical procedure for a related compound, (E)-1-chloro-4-(2-nitrovinyl)benzene, involves refluxing the corresponding aldehyde with nitromethane and ammonium acetate in acetic acid. rsc.org
Table 1: Representative Conditions for Henry Reaction and Dehydration
| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde Derivatives | Nitromethane | Ammonium Acetate | Acetic Acid | Reflux, 6 hours | (E)-β-Nitrostyrene Derivatives | 51-82% | rsc.org |
| Aliphatic Aldehydes | Nitroalkanes | Piperidine / 4 Å Molecular Sieves | Toluene | Reflux | (E)-Nitroalkenes | High | organic-chemistry.orgscribd.com |
Direct functionalization of a vinylbenzene (styrene) precursor is another viable synthetic route. This approach involves the introduction of the nitro and chloro groups onto the vinyl moiety. Aromatic nitro compounds are typically synthesized via nitration using a mixture of nitric and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. wikipedia.org While this is common for aromatic rings, functionalizing the vinyl group requires different strategies.
One such method is the radical halo-nitration of alkenes, which can be achieved by the radical addition of nitrogen dioxide. organic-chemistry.org Another approach involves the iodonitration of alkynes using iodine (I₂) and tert-butyl nitrite (tBuONO) to produce β-iodonitro alkenes, which could potentially undergo subsequent halogen exchange. organic-chemistry.org
Alternatively, a process can start with an α,β-unsaturated acid. A Fe(III)/pyridine-mediated decarboxylative nitration using iron nitrate can produce (E)-nitroolefins in good yields. organic-chemistry.org Triflyl nitrate, generated from tetra-n-butylammonium nitrate, has also been shown to be an effective agent for nitrating a range of unsaturated substrates to form nitro-olefins. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of substituted alkenes. nih.gov
The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. nih.gov This reaction could be envisioned for synthesizing the target compound by coupling a di-substituted alkene like 1-chloro-1-nitroethene with an aryl halide such as iodobenzene. Intramolecular versions of the Heck reaction are also widely used to create cyclic structures. wikipedia.org
The Suzuki reaction (or Suzuki-Miyaura coupling) is another cornerstone of C-C bond formation, coupling an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst. wikipedia.orglibretexts.org In a novel application, nitroarenes themselves have been used as the electrophilic coupling partners in Suzuki reactions, reacting with organoboron reagents. thieme.demdpi.comresearchgate.net This involves the challenging oxidative addition of the Pd(0) catalyst into the Ar–NO₂ bond. researchgate.net This could allow for the coupling of a nitroarene with a vinylboronic acid derivative to construct the desired nitrovinylbenzene framework.
Palladium catalysis is also used in the addition of nitroalkanes to unactivated alkenes, where deprotonation of the nitroalkane forms a nucleophilic nitronate that attacks a palladium-activated alkene. chemistryviews.org
Table 2: Overview of Palladium-Mediated Reactions for Alkene Synthesis
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Feature | Reference |
|---|---|---|---|---|
| Heck Reaction | Unsaturated Halide + Alkene | Pd(OAc)₂, PPh₃, Base | Forms substituted alkenes | wikipedia.orgorganic-chemistry.org |
| Suzuki Reaction | Organoboron + Organohalide | Pd(PPh₃)₄, Base | Versatile C-C bond formation | wikipedia.orglibretexts.org |
| Denitrative Suzuki | Nitroarene + Organoboron | Pd Catalyst + BrettPhos Ligand | Uses nitroarenes as electrophiles | thieme.demdpi.com |
An alternative to the Henry reaction for forming nitroalkenes is through the decarboxylative nitration of α,β-unsaturated carboxylic acids. This method avoids the use of nitroalkanes as starting materials. A metal-free protocol has been developed that utilizes t-butyl nitrite (t-BuONO) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical initiator. rsc.org This reaction proceeds via a proposed radical-based pathway and has been shown to produce (E)-nitroolefins exclusively under mild conditions when starting with α,β-unsaturated carboxylic acids bearing β-aromatic substituents. rsc.orgorgchemres.org
Another related method is the palladium-catalyzed decarboxylative allylation of nitroalkanes, where allyl nitroacetates undergo rapid decarboxylation to provide tertiary nitroalkanes. organic-chemistry.org While not directly forming a nitroalkene, this demonstrates the utility of decarboxylation in manipulating nitro-containing compounds. organic-chemistry.org
Stereoselective Synthesis of the (Z)-Isomer
Achieving control over the geometry of the double bond is a significant challenge in nitroalkene synthesis, as the (E)-isomer is often the thermodynamically more stable and, therefore, the major product. However, specific methodologies have been developed to favor the formation of the (Z)-isomer.
The stereochemical outcome of nitroalkene synthesis can be highly dependent on the reaction conditions. A highly stereoselective one-pot method for synthesizing either (E)- or (Z)-nitroalkenes from aliphatic aldehydes and nitroalkanes has been reported. organic-chemistry.orgscribd.com The control is achieved by simply altering the solvent and temperature. organic-chemistry.org
For the selective synthesis of the (Z)-isomer , the reaction is carried out in dichloromethane at room temperature using piperidine as a catalyst in the presence of 4 Å molecular sieves. organic-chemistry.org The molecular sieves are reported to be crucial for achieving high Z-selectivity; without them, a mixture of E/Z isomers is typically formed. organic-chemistry.org The proposed mechanism for this Z-selective pathway involves the formation of an imine, followed by a nucleophilic attack by the nitronate. organic-chemistry.org This contrasts with the E-selective pathway (achieved in refluxing toluene), which is believed to proceed through a standard Henry reaction followed by elimination. organic-chemistry.org
This methodology provides a direct and scalable approach to synthesizing nitroalkenes with a high degree of stereochemical control, which is valuable for various applications in organic synthesis. organic-chemistry.org In addition to reaction engineering, novel catalytic systems, such as certain copper-Hoveyda ligand complexes, have also been developed for highly (Z)-selective nitroalkene synthesis. nih.gov
Table 3: Conditions for Stereoselective Nitroalkene Synthesis
| Desired Isomer | Aldehyde/Nitroalkane | Catalyst/Additives | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| (E)-Isomer | Aliphatic | Piperidine / 4 Å Molecular Sieves | Toluene | Reflux | organic-chemistry.orgscribd.com |
| (Z)-Isomer | Aliphatic | Piperidine / 4 Å Molecular Sieves | Dichloromethane | Room Temp. | organic-chemistry.orgscribd.com |
Chiral Catalyst Applications for Enantioselective Routes
The inherent reactivity of the nitrovinyl group in β-nitrostyrenes, including chloro-substituted derivatives, makes them excellent substrates for asymmetric synthesis, enabling the construction of chiral molecules through enantioselective reactions. While specific studies focusing exclusively on (Z)-1-(2-chloro-2-nitrovinyl)benzene are not extensively detailed, the broader class of β-nitrostyrene derivatives serves as a reliable proxy for understanding the potential applications of chiral catalysts.
Organocatalysis has emerged as a powerful tool for these transformations. Chiral bifunctional amine-thiourea and amine-squaramide organocatalysts are particularly effective. These catalysts operate through a dual activation mechanism. The basic amine moiety activates one reactant while the thiourea or squaramide group activates the other through hydrogen bonding, all within a defined chiral environment. This allows for high levels of stereocontrol in reactions such as cycloadditions.
For instance, an organocatalytic asymmetric [4+3]-cycloaddition between 2-amino-β-nitrostyrenes and α-bromohydroxamate has been successfully achieved using a bifunctional squaramide-based catalyst. This method yields chiral 1,4-benzodiazepines with moderate to good enantioselectivities (up to 72% ee). Similarly, chiral tetrahydroquinolines have been synthesized via an enantioselective Michael addition/aza-cyclization cascade reaction of aldehydes with 2-amino-β-nitrostyrenes, promoted by a diphenylprolinol TMS ether organocatalyst, achieving excellent diastereo- and enantioselectivities (up to >30:1 dr, >99% ee).
Axially chiral styrene-based organocatalysts have also been designed and applied in asymmetric cascade Michael/cyclization reactions, yielding densely substituted spirooxindoles with high yields and excellent enantioselectivity (up to 96% ee). Furthermore, chiral N,N'-dioxide-metal complexes have been developed as versatile catalysts for various asymmetric cycloadditions, including [3+2] and [4+2] reactions, by activating dienophiles through coordination. These examples underscore the vast potential for applying similar chiral catalyst systems to reactions involving this compound to generate a wide array of valuable, enantioenriched compounds.
Synthesis of Structurally Related Analogs and Substituted Derivatives
The synthesis of analogs of this compound and related substituted β-nitrostyrenes is most commonly achieved through the Henry reaction, also known as a nitroaldol condensation. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, in the presence of a base.
This versatile method allows for the preparation of a wide array of derivatives by simply varying the substituents on the starting aromatic aldehyde. For example, para-substituted nitrostyrenes, such as 1-chloro-4-(2-nitrovinyl)benzene and 1-methyl-4-(2-nitrovinyl)benzene, have been synthesized by reacting 4-chlorobenzaldehyde or 4-methylbenzaldehyde with nitromethane, respectively. The reaction is typically catalyzed by bases like sodium hydroxide or amines and can be carried out in solvents such as ethanol or methanol. More recently, novel catalytic systems, including multi-acidic ionic liquids derived from ethanolamine, have been developed to facilitate the Henry condensation under solvent-free conditions, offering high yields and catalyst reusability.
Another approach to creating substituted derivatives is through direct modification of the benzene ring of a pre-formed nitrovinylbenzene compound via electrophilic aromatic substitution. However, the order of reactions is critical. The strong electron-withdrawing nature of the nitrovinyl group deactivates the ring, making electrophilic substitution challenging. Therefore, it is often more practical to introduce substituents onto the benzene ring of the aldehyde before performing the Henry condensation.
The general synthetic route for various substituted β-nitrostyrenes is outlined below:
| Entry | Aldehyde Precursor | Product | Yield (%) |
| 1 | Benzaldehyde | (2-nitrovinyl)benzene | 83% |
| 2 | 4-Chlorobenzaldehyde | 1-chloro-4-(2-nitrovinyl)benzene | 46% |
| 3 | 4-Methylbenzaldehyde | 1-methyl-4-(2-nitrovinyl)benzene | — |
| 4 | 4-Methoxybenzaldehyde | 1-methoxy-4-(2-nitrovinyl)benzene | — |
Table compiled from data in. Yields for entries 3 and 4 were not specified in the source material.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in the synthesis of this compound and its derivatives. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, and reaction time.
In the context of the Henry reaction for synthesizing β-nitrostyrenes, the choice of catalyst and reaction conditions can significantly impact the outcome. While simple bases are effective, cooperative systems using sulfated zirconia and a secondary amine (like piperidine or pyrrolidine) have been shown to be highly efficient. This system allows the reaction to proceed without the need for high-temperature reactivation of the catalyst for reuse.
A systematic optimization process often involves screening various parameters, as demonstrated in syntheses involving related compounds. For example, in a copper-catalyzed reaction for the synthesis of indolizines using a nitroolefin substrate, different copper salts (e.g., CuBr, CuCl, CuI) and oxidants were evaluated. The reaction temperature and time were also systematically varied to find the optimal conditions, which were determined to be 130 °C for 5 hours. Using solvents like acetonitrile (MeCN) or dimethylformamide (DMF) was found to significantly reduce the yield, indicating that a solvent-free state was preferable for that specific transformation.
The following table illustrates a typical optimization process for a related reaction involving a substituted nitroolefin.
Table: Optimization of Reaction Conditions for a Model Reaction
| Entry | Catalyst (mol%) | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuBr (20) | PIDA | 120 | 5 | 35 |
| 2 | CuCl (20) | PIDA | 120 | 5 | 29 |
| 3 | CuI (20) | PIDA | 120 | 5 | 31 |
| 4 | CuBr (20) | (NH₄)₂S₂O₈ | 120 | 5 | 81 |
| 5 | CuBr (20) | (NH₄)₂S₂O₈ | 130 | 5 | 92 |
| 6 | CuBr (20) | (NH₄)₂S₂O₈ | 140 | 5 | 92 |
| 7 | CuBr (20) | (NH₄)₂S₂O₈ | 130 | 3 | 75 |
This table is based on data from a model reaction for the synthesis of indolizines and is presented to illustrate the optimization process.
This systematic approach of screening catalysts, reagents, temperature, and time is fundamental to achieving high yields and selectivity in the synthesis of this compound and its derivatives.
Reactivity and Mechanistic Investigations of Z 1 2 Chloro 2 Nitrovinyl Benzene
Electronic Properties and Electrophilic Character of the Nitrovinyl Moiety
The reactivity of (Z)-1-(2-chloro-2-nitrovinyl)benzene is fundamentally governed by the electronic properties of the nitrovinyl group. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both resonance and inductive effects. nih.govlibretexts.org This potent electron withdrawal polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon (the carbon atom bonded to the phenyl group). nih.govrsc.orgsmolecule.com
The presence of a chlorine atom on the α-carbon further enhances the electrophilic nature of the alkene. Although chlorine can donate electron density via resonance, its strong inductive effect dominates, further pulling electron density away from the double bond. The cumulative effect of the nitro and chloro groups makes the nitrovinyl moiety a powerful electrophile, highly activated towards attack by nucleophiles. mdpi.com Computational studies on similar β-nitrostyrenes classify them as strong electrophiles, a characteristic that facilitates polar reactions with low activation energies. rsc.orgrsc.orgrsc.org This pronounced electrophilic character is the cornerstone of the compound's utility in forming new carbon-carbon and carbon-heteroatom bonds.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Nitro Group (–NO₂) | α-carbon | Strongly electron-withdrawing (Resonance & Induction) | Activates the double bond for nucleophilic attack; increases electrophilicity of the β-carbon. |
| Chloro Group (–Cl) | α-carbon | Electron-withdrawing (Inductive effect > Resonance effect) | Further enhances the electrophilic character of the double bond. |
| Phenyl Group (–C₆H₅) | β-carbon | Conjugates with the double bond | Stabilizes intermediates through resonance. |
Nucleophilic Addition Reactions
Due to its highly electrophilic nature, this compound is an excellent Michael acceptor. smolecule.comorganic-chemistry.org The Michael addition, a type of conjugate or 1,4-addition, is a cornerstone reaction for this class of compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com In this process, a nucleophile (the Michael donor) adds to the β-carbon of the activated alkene, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orglibretexts.org
This reaction is highly valuable in synthesis because it allows for the construction of complex molecular frameworks under relatively mild conditions. wikipedia.org Nitroalkenes are among the most reactive Michael acceptors, readily reacting with a wide range of soft nucleophiles. rsc.orgmsu.edu The resulting nitroalkane product can be further transformed; for instance, the nitro group can be reduced to an amine or converted into a carbonyl group via the Nef reaction, highlighting the synthetic versatility of Michael adducts derived from nitroalkenes. msu.edu
The enhanced electrophilicity of the double bond in this compound allows it to react with a broad spectrum of both carbon- and heteroatom-based nucleophiles. nih.gov
Carbon Nucleophiles: A variety of stabilized carbanions can act as Michael donors. These include enolates derived from ketones, aldehydes, and esters (such as malonates), as well as organometallic reagents. mdpi.comorganic-chemistry.orgencyclopedia.pubnih.govfrontiersin.org The addition of these nucleophiles is a powerful method for C-C bond formation.
Heteroatom Nucleophiles: Nucleophiles containing nitrogen, sulfur, or oxygen can also readily add to the activated alkene. Amines, thiols, and alcohols are common heteroatom nucleophiles used in conjugate additions. wikipedia.org These reactions provide efficient pathways to β-amino, β-thio, and β-alkoxy nitro compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
| Nucleophile Type | Specific Example | General Product Structure |
|---|---|---|
| Carbon (Enolates) | Diethyl malonate | Adduct with a new C-C bond at the β-position. |
| Carbon (Organometallics) | Dialkylzinc reagents | β-alkylated nitroalkane. |
| Nitrogen | Primary or secondary amines | β-amino nitroalkane. |
| Sulfur | Thiols (e.g., thiophenol) | β-thio nitroalkane. |
| Oxygen | Alkoxides (e.g., sodium methoxide) | β-alkoxy nitroalkane. |
Cycloaddition Chemistry
Nitroalkenes like this compound are excellent dipolarophiles for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govwikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for constructing five-membered heterocyclic rings in a highly stereospecific and regioselective manner. wikipedia.orgchesci.comijrpc.com The reaction involves the concerted interaction of the 4π-electron system of a 1,3-dipole with the 2π-electron system of the dipolarophile (the nitroalkene). organic-chemistry.orgchesci.com
Common 1,3-dipoles that react with nitroalkenes include:
Nitrones: React to form isoxazolidine (B1194047) rings. nih.gov The reaction is typically regioselective, with the oxygen of the nitrone attacking the electrophilic β-carbon of the nitroalkene. nih.govrsc.orgrsc.org
Nitrile Oxides: These dipoles react with nitroalkenes to yield isoxazoline (B3343090) derivatives. researchgate.netorganic-chemistry.org Nitrile oxides can be generated in situ from precursors like aldoximes or primary nitroalkanes, which then undergo cycloaddition. researchgate.netrsc.org
Azides: The cycloaddition of azides with activated alkenes leads to the formation of triazoline rings, which can subsequently aromatize to triazoles. researchgate.net
The high polarity and electrophilicity of the nitroalkene facilitate these reactions, often allowing them to proceed with high efficiency and control over the stereochemical outcome. rsc.org
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Nitrone (R-CH=N⁺(R)-O⁻) | Isoxazolidine |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline |
| Azide (R-N=N⁺=N⁻) | Triazoline |
| Azomethine Ylide (R₂C=N⁺(R)-C⁻R₂) | Pyrrolidine |
In addition to thermal cycloadditions, β-nitrostyrenes can participate in photochemical [2+2] cycloaddition reactions with other olefins upon irradiation with light, typically in the visible spectrum (e.g., λ = 419 nm). nih.govthieme-connect.comthieme-connect.com This reaction leads to the formation of highly functionalized cyclobutane (B1203170) rings. nih.gov
The mechanism is believed to proceed through the photoexcitation of the nitrostyrene (B7858105) to an excited triplet state, which then reacts with the ground-state olefin to form a 1,4-diradical intermediate. nih.govthieme-connect.com Subsequent intersystem crossing and ring closure yield the final cyclobutane product. nih.gov These reactions often exhibit diastereoselectivity, with a defined relative configuration observed in the major product. For instance, reactions involving trans-β-nitrostyrene typically yield cyclobutanes where the nitro and aryl groups are trans to each other. nih.govthieme-connect.com The reaction of cis-β-nitrostyrene has also been shown to produce the trans-substituted cyclobutane, suggesting a common diradical intermediate. thieme-connect.com This photochemical method provides a direct route to substituted aminocyclobutanes, as the nitro group in the product can be readily reduced. nih.gov
| β-Nitrostyrene Derivative | Olefin Partner | Irradiation Wavelength (nm) | Yield (%) | Reference |
|---|---|---|---|---|
| trans-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 87 | nih.gov |
| trans-β-(p-tolyl)nitroethene | 2,3-Dimethyl-2-butene | 419 | 54 | nih.gov |
| trans-β-(p-anisyl)nitroethene | 2,3-Dimethyl-2-butene | 419 | 50 | nih.gov |
| trans-β-nitrostyrene | Cyclopentene | 350 | 68 | nih.gov |
Diels-Alder Reactions (as dienophile)
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a substituted alkene, known as the dienophile. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The this compound molecule, with its strongly electron-deficient double bond due to the nitro and chloro substituents, is expected to be a highly reactive dienophile.
In a typical normal-electron-demand Diels-Alder reaction, the electron-poor dienophile reacts with an electron-rich diene. The regioselectivity of the reaction, which determines the orientation of the substituents on the newly formed cyclohexene (B86901) ring, is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comchemistrysteps.com For an unsymmetrical dienophile like this compound, the reaction can lead to different regioisomers, commonly referred to as "ortho" and "meta" products. masterorganicchemistry.com The predominant isomer is typically the one formed from the alignment that best matches the electron-rich and electron-poor centers of the reactants. chemistrysteps.com Generally, reactions involving 1-substituted dienes favor the formation of "ortho" (1,2) adducts, while 2-substituted dienes tend to yield "para" (1,4) adducts. masterorganicchemistry.com
Table 1: Predicted Regioselectivity in Diels-Alder Reactions
| Diene | Dienophile | Predicted Major Product |
|---|---|---|
| 1-Methoxy-1,3-butadiene (1-substituted) | This compound | "Ortho" regioisomer |
| Isoprene (2-substituted) | This compound | "Para" regioisomer |
Multi-component Reactions for the Synthesis of Heterocyclic Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. bohrium.com This approach is widely used for the synthesis of complex heterocyclic frameworks. β-Nitrostyrenes are valuable substrates in MCRs for generating heterocycles like pyrroles. bohrium.comresearchgate.net
The reactivity of this compound makes it a suitable candidate for such transformations. In the synthesis of pyrroles, β-nitrostyrene derivatives typically undergo a Michael addition, which is the conjugate addition of a nucleophile to the α,β-unsaturated system. researchgate.net For instance, a common MCR for pyrrole (B145914) synthesis involves the reaction of a β-nitrostyrene, an amine, and an α,β-unsaturated carbonyl compound. researchgate.net The reaction cascade initiated by the Michael addition ultimately leads to the formation of the pyrrole ring. The presence of the chloro and nitro groups on the vinyl carbon of this compound would strongly activate it towards the initial nucleophilic attack. While specific examples for furan (B31954) and dihydrofuran synthesis using this exact compound are less common, nitroalkenes in general are known to participate in reactions leading to these oxygen-containing heterocycles.
[2+2+2] Cycloaddition Reactions in Complex Molecule Assembly
While the Diels-Alder [4+2] cycloaddition is a common reaction for nitroalkenes, other modes of cycloaddition are also possible. The [2+2+2] cycloaddition is a powerful method for the construction of six-membered carbocyclic and heterocyclic rings, often catalyzed by transition metals. This reaction typically involves the combination of three two-π-electron components, such as alkynes and alkenes.
The participation of this compound in [2+2+2] cycloadditions is not extensively documented. However, as an activated alkene, it possesses the potential to act as one of the 2-π components in such a reaction. The success of such a cycloaddition would depend on the specific catalyst system and reaction partners, as well as the potential for competing side reactions. The high degree of substitution and the electronic nature of the nitrovinyl moiety would be expected to significantly influence the chemo- and regioselectivity of the cycloaddition process.
Elimination and Rearrangement Reactions
The structure of this compound allows for potential elimination and rearrangement reactions under specific conditions.
Elimination Reactions: The presence of a chlorine atom (a potential leaving group) and an adjacent vinyl proton makes the molecule susceptible to elimination reactions. youtube.com Treatment with a strong base could induce the elimination of hydrogen chloride (HCl) to potentially form a phenylnitroacetylene intermediate. The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.comlibretexts.org However, in this case, elimination would lead to a triple bond. Such reactions typically proceed via an E1 (unimolecular) or E2 (bimolecular) mechanism, depending on the substrate, base, and reaction conditions. youtube.com
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in While no specific rearrangements are prominently reported for this compound, related structures can undergo rearrangements under acidic or thermal conditions. wiley-vch.de For example, acid catalysis could lead to protonation and subsequent carbocation formation, which might then undergo skeletal rearrangements to form more stable intermediates before yielding a final product. wiley-vch.de
Radical Reactions and Single Electron Transfer Processes Involving the Nitro Group
The nitro group is well-known for its ability to participate in radical reactions and single electron transfer (SET) processes. rsc.org Nitroaromatic compounds can accept a single electron to form a stable nitro radical anion. nih.govchemrxiv.org This process can be initiated by chemical reductants, electrochemical methods, or photochemically. nih.govnih.gov
The formation of the nitrobenzenide radical ion-pair can be achieved through a direct single electron transfer from anionic organic bases to nitrobenzene. nih.govresearchgate.net This establishes nitroarenes as versatile precursors for generating radicals under mild conditions. nih.gov The nitrovinyl moiety in this compound would be expected to readily undergo SET, forming a radical anion where the unpaired electron is delocalized over the nitro group and the conjugated π-system. These radical intermediates can then engage in various subsequent reactions, including dimerization, fragmentation, or further reduction. rsc.org
Reduction and Hydrogenation Chemistry of the Nitrovinyl Moiety
The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amino group. This transformation is of great synthetic importance. The reduction of the nitrovinyl moiety in this compound can proceed through several pathways.
Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is a common method for reducing nitro groups to primary amines. smolecule.com This method can also simultaneously reduce the carbon-carbon double bond. Alternatively, chemical reducing agents can be employed for more selective transformations. For example, reagents like sodium borohydride (B1222165) can sometimes selectively reduce the double bond or the nitro group depending on the reaction conditions. The complete reduction of the nitrovinyl group would yield 2-(1-chloro-2-phenylethyl)amine. Selective reduction of just the nitro group while preserving the double bond is more challenging but can sometimes be achieved with specific reagents.
Substituent Effects on Reaction Pathways, Regioselectivity, and Stereoselectivity
The substituents on both the benzene (B151609) ring and the vinyl group have a profound effect on the reactivity and selectivity of reactions involving this compound.
Effects on the Aromatic Ring: The benzene ring is substituted with a chloro group and a (Z)-2-chloro-2-nitrovinyl group.
(Z)-2-chloro-2-nitrovinyl Group: This group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitro group and the chloro substituent, conjugated with the benzene ring. This makes it a powerful deactivating group and a meta- director for electrophilic aromatic substitution. libretexts.orgyoutube.com
Effects on the Vinyl Group: The chloro and nitro substituents on the double bond are crucial in determining its reactivity.
Reactivity: As powerful electron-withdrawing groups, they make the double bond highly electrophilic and susceptible to nucleophilic attack (e.g., Michael addition).
Regioselectivity: In addition reactions, the nucleophile will preferentially attack the β-carbon (the carbon bearing the phenyl group), as this position can better stabilize the resulting negative charge through resonance with the nitro group.
Stereoselectivity: The (Z)-configuration of the starting material will influence the stereochemical outcome of addition reactions. For concerted reactions like the Diels-Alder, the stereochemistry of the dienophile is typically retained in the product. wikipedia.org For stepwise additions, the stereochemical outcome depends on the mechanism and the nature of the intermediates formed.
Table 2: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Effect (Electrophilic Aromatic Substitution) |
|---|---|---|---|---|
| -Cl | Withdrawing | Donating | Deactivating | ortho, para |
| -CH=C(Cl)NO₂ | Withdrawing | Withdrawing | Strongly Deactivating | meta |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR for Detailed Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are cornerstones for the structural elucidation of (Z)-1-(2-chloro-2-nitrovinyl)benzene. In ¹H NMR, the chemical shifts and coupling constants of the vinyl and aromatic protons are characteristic. For the related compound, (E)-1-chloro-2-(2-nitrovinyl)benzene, the vinyl protons appear as doublets. rsc.org The aromatic protons typically resonate in the downfield region of the spectrum. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the benzene (B151609) ring and the vinyl group are indicative of their electronic environment.
Below is a table summarizing typical NMR data for similar nitrostyrene (B7858105) derivatives.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 7.34-7.62 | m | Aromatic protons |
| ¹H | 8.39 | d | Vinyl proton |
| ¹³C | 128.5-138.3 | - | Aromatic & Vinyl carbons |
Note: Data is based on the related compound (E)-1-chloro-2-(2-nitrovinyl)benzene and may vary for the (Z)-isomer. rsc.orgrsc.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton-Carbon Correlations
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu This helps to identify adjacent protons within the benzene ring and their relationship to the vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC can show correlations from the vinyl proton to the carbons of the benzene ring, confirming the connectivity.
These techniques collectively provide a detailed and robust assignment of the entire molecular structure of this compound.
Variable-Temperature NMR Studies for Conformational Analysis and Isomerization Kinetics
Variable-temperature (VT) NMR experiments are employed to study dynamic processes such as conformational changes and isomerization. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers of these processes. ox.ac.uk For this compound, VT-NMR could be used to study the kinetics of its isomerization to the (E)-isomer. Such studies can reveal the activation energy and other thermodynamic parameters of the isomerization process, offering insights into the compound's stability.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Nitro (NO₂) asymmetric stretch | ~1520 |
| Nitro (NO₂) symmetric stretch | ~1340 |
| C=C stretch (vinyl) | ~1635 |
| C-H stretch (aromatic) | ~3105 |
Note: The exact positions of these bands can be influenced by the specific chemical environment. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Fragmentation Pattern Analysis (e.g., MS/MS) for Structural Confirmation
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for confirming the molecular structure of this compound by analyzing its fragmentation patterns upon ionization. chemguide.co.uk While a specific experimental spectrum for this compound is not detailed in the available literature, a theoretical fragmentation pathway can be predicted based on the well-established behavior of its constituent functional groups: a chloro-substituted vinyl group, a nitro group, and a benzene ring. libretexts.orgwhitman.edu
Upon electron impact (EI) ionization, the molecule would form a molecular ion (M+•). Due to the presence of chlorine, this molecular ion peak would be accompanied by a characteristic M+2 peak, with an intensity approximately one-third of the M+• peak, corresponding to the natural abundance of the ³⁷Cl isotope. whitman.edu
The energetically unstable molecular ion is expected to undergo fragmentation through several key pathways: chemguide.co.ukuni-saarland.de
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂) or a nitro radical (•NO₂), leading to a significant fragment ion. youtube.com Cleavage may also result in the loss of nitric oxide (NO). youtube.com
Loss of Chlorine: Inductive cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a carbocation. uni-saarland.de
Aromatic Ring Fragmentation: Aromatic compounds typically show strong molecular ion peaks due to their stability. libretexts.orgwhitman.edu The phenyl ring itself can fragment. For instance, a fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is common, which can subsequently lose acetylene (B1199291) (C₂H₂) to produce an ion at m/z 51. youtube.com
MS/MS analysis would involve selecting a primary fragment ion and subjecting it to further collision-induced dissociation (CID) to elicit secondary fragments, providing unambiguous confirmation of the connectivity of the parent molecule. nih.gov
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Notes |
| 183/185 (M+•) | •NO₂ (46) | 137/139 | Loss of the nitro radical. |
| 183/185 (M+•) | •Cl (35/37) | 148 | Loss of the chlorine radical. |
| 183/185 (M+•) | NO₂ + C₂H (46 + 25) | 112 | Subsequent fragmentation. |
| 77 | C₂H₂ (26) | 51 | Characteristic fragmentation of the phenyl cation. youtube.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise data on bond lengths, bond angles, and stereochemistry.
The geometric isomerism of the C=C double bond in 1-(2-chloro-2-nitrovinyl)benzene is a critical structural feature. X-ray crystallographic analysis provides an unambiguous method to confirm the configuration. For the (Z)-isomer, the analysis would definitively show the phenyl group and the chlorine atom positioned on the same side of the double bond. A study on the analogous compound, (Z)-1-bromo-1-nitro-2-phenylethene, successfully used single-crystal X-ray analysis to unequivocally prove its Z-configuration. growingscience.com In that structure, the phenyl group and the bromine atom were found to be cis- to each other. growingscience.com A similar result would be expected for the chloro-derivative, solidifying the assignment of the (Z)-isomer. While this compound is not a chiral molecule, X-ray crystallography is the gold standard for determining absolute stereochemistry in chiral compounds.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.in For nitro-substituted benzene derivatives, interactions such as C–H···O hydrogen bonds and π-π stacking are often crucial in dictating the supramolecular architecture. rsc.orgmdpi.commdpi.com In the crystal structure of this compound, it is anticipated that weak C–H···O hydrogen bonds would form between the hydrogen atoms of the benzene ring or vinyl group and the oxygen atoms of the nitro group on adjacent molecules. rsc.orgresearchgate.net
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govmdpi.com This method maps the electron distribution of a molecule within its crystalline environment.
d_norm Surface: A normalized contact distance (d_norm) map is generated, where red spots highlight regions of close intermolecular contacts that are shorter than the van der Waals radii, typically indicative of hydrogen bonds. mdpi.com Blue regions represent longer contacts.
| Interaction Type | Description | Expected Significance |
| C–H···O | Weak hydrogen bond between a C-H donor (from phenyl or vinyl group) and an oxygen acceptor (from nitro group). rsc.org | High |
| π–π Stacking | Interaction between the π-systems of adjacent benzene rings. | Moderate to High |
| C–H···π | Interaction between a C-H donor and the π-face of a benzene ring. rsc.org | Moderate |
| H···H Contacts | Van der Waals forces between hydrogen atoms. nih.gov | High (major contributor to surface area) |
| C···H/H···C Contacts | Interactions involving carbon and hydrogen atoms. nih.gov | High |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photostability Assays
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The technique is particularly useful for analyzing compounds with conjugated systems.
The structure of this compound features a conjugated system comprising the benzene ring, the vinyl C=C double bond, and the nitro group. This extensive conjugation is expected to give rise to strong absorption bands in the UV region, corresponding primarily to π → π* electronic transitions. researchgate.net In these transitions, an electron is excited from a lower-energy π bonding molecular orbital to a higher-energy π* antibonding molecular orbital. youtube.com
Compared to benzene, which has a characteristic absorption band around 254-260 nm, the extended conjugation in β-nitrostyrene derivatives causes a significant shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). researchgate.netup.ac.za The spectrum of this compound is therefore predicted to show an intense absorption band at a wavelength significantly longer than 260 nm.
Photostability Assays are crucial for determining a compound's stability upon exposure to light. Molecules that absorb UV radiation can be susceptible to photochemical reactions. Studies on related β-nitrostyrenes have shown that they can undergo photorearrangement upon irradiation with UV light. wku.edu Therefore, photostability assays for this compound would involve exposing a solution of the compound to a controlled UV light source and monitoring its concentration or the appearance of degradation products over time, typically using UV-Vis spectroscopy or chromatography.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, AM1)
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like DFT and the semi-empirical AM1 are widely used to study molecules of this class. DFT, in particular, offers a good balance between accuracy and computational cost for analyzing the geometry, electronic structure, and spectroscopic parameters of organic compounds.
The geometry of a molecule is a critical determinant of its physical and chemical properties. For substituted styrenes, the planarity of the system is key to its electronic conjugation and stability. Computational studies on the isomeric pair of (E)- and (Z)-β-nitrostyrenes reveal significant conformational differences.
A detailed study utilizing DFT (ωB97X-D/6-311G(d,p) level) found that the (Z)-β-nitrostyrene isomer is 6.1 kcal/mol higher in energy than the corresponding (E)-isomer rsc.org. This energetic instability is attributed to steric hindrance between the bulky nitro (NO₂) group and the phenyl ring. This steric repulsion forces the molecule to adopt a non-planar geometry to minimize unfavorable interactions rsc.org. The loss of planarity disrupts the π-electron delocalization across the molecule, which is a stabilizing factor in the planar (E)-isomer rsc.org. This fundamental finding is expected to hold for (Z)-1-(2-chloro-2-nitrovinyl)benzene, where the additional chloro group would contribute to the steric strain.
Conformational analysis of β-nitrostyrene derivatives is often performed by calculating the potential energy surface as a function of key dihedral angles. For these systems, the crucial rotations are around the C-C single bond connecting the vinyl group to the phenyl ring and the C=C double bond. Theoretical calculations have confirmed that the planar conformations are generally the most stable for β-nitrostyrene derivatives, unless significant steric hindrance, as seen in the (Z)-isomer, forces a deviation from planarity uc.pt.
| Isomer | Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|
| (E)-β-nitrostyrene | 0.0 | Planar Geometry |
| (Z)-β-nitrostyrene | +6.1 | Non-planar due to steric hindrance rsc.org |
The electronic structure of nitrovinylbenzenes is characterized by the strong electron-withdrawing nature of the nitro group, which significantly influences the molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For β-nitrostyrene derivatives, the nitro group lowers the energy of the LUMO, making the molecule a strong electrophile and a good Michael acceptor uc.ptuc.pt. Computational studies using Conceptual DFT provide indices to quantify this reactivity. The global electrophilicity index (ω) for β-nitrostyrene analogues is typically high, classifying them as strong electrophiles researchgate.net.
In the context of cycloaddition reactions, the electronic analysis of (Z)-β-nitrostyrene shows that the β-carbon of the vinyl group is the most electrophilic center, making it susceptible to nucleophilic attack rsc.org. The analysis of the electron localization function (ELF) for the (Z)-isomer confirms a C=C double bond and highlights the electronic changes that occur during a reaction rsc.org. The non-planar geometry of the (Z)-isomer, while destabilizing, also influences its electronic reactivity, making it kinetically more reactive in certain reactions than the (E)-isomer rsc.org.
| Parameter | Description | Typical Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -8 to -9 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2 to -3 eV |
| Global Electrophilicity Index (ω) | Measures electrophilic character | 2.15 - 3.70 eV (Strong Electrophile) researchgate.net |
Computational methods, particularly DFT, are widely employed to predict spectroscopic parameters like NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts nih.gov.
The prediction of ¹H and ¹³C NMR chemical shifts requires accurate geometry optimization of the molecule, followed by the GIAO calculation, often using a hybrid functional like B3LYP and a suitable basis set (e.g., 6-31G(d) or larger) nih.govnih.gov. While specific DFT predictions for this compound are not available, the methodology has been successfully applied to a vast range of organic molecules, achieving high accuracy nih.govnrel.gov. For complex molecules, it is often necessary to calculate shifts for multiple low-energy conformers and compute a Boltzmann-weighted average to compare with experimental solution-phase spectra nrel.gov. The accuracy of these predictions can be high enough to distinguish between isomers and confirm structural assignments rsc.org.
| Step | Methodology | Typical Software/Keywords |
|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Gaussian, ORCA; Opt, Freq |
| NMR Calculation | GIAO Method | NMR |
| Solvent Effects | Implicit Solvation Model (e.g., PCM, SMD) | SCRF=(Solvent=...) |
| Referencing | Calculated shielding constants are scaled or referenced to a standard (e.g., TMS) | Linear regression or reference compound calculation |
Mechanistic Studies and Transition State Analysis in Silico
In silico mechanistic studies are crucial for understanding how chemical reactions occur, providing detailed pictures of reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally.
The reactivity of nitrostyrene derivatives in cycloaddition reactions has been a subject of significant computational investigation. A Molecular Electron Density Theory (MEDT) study on the [3+2] cycloaddition reaction between (Z)-β-nitrostyrene and a nitrone provides a clear example of reaction pathway elucidation rsc.org.
The calculations showed that the reaction proceeds through a one-step mechanism via an asynchronous transition state rsc.org. Two stereoisomeric pathways, endo and exo, were explored. The energy profiles revealed that the reaction is highly stereoselective, with the exo pathway being favored for the (Z)-isomer. This preference was explained by analyzing non-covalent interactions in the transition state rsc.org. Such detailed pathway analysis allows for the rationalization of experimentally observed product distributions.
A key outcome of mechanistic studies is the calculation of activation energies (or enthalpies/free energies), which directly relate to reaction rates. Lower activation energy implies a faster reaction.
In the comparative study of (Z)- and (E)-β-nitrostyrenes, the calculated activation enthalpy for the [3+2] cycloaddition was lower for the (Z)-isomer (4.4 kcal/mol) than for the (E)-isomer (5.0 kcal/mol at the B3LYP/6-311G(d,p) level) rsc.org. This indicates that the less stable, higher-energy (Z)-isomer is kinetically more reactive in this specific reaction. This is a classic example of the Curtin-Hammett principle, where the relative stability of the ground states does not dictate the product ratio or relative reactivity, which is instead controlled by the difference in the free energies of the transition states. These computational findings successfully explain the experimental observation that (Z)-nitrostyrenes can be more reactive than their (E)-counterparts in certain cycloaddition reactions rsc.org.
| Reactant Isomer | Favored Pathway | Activation Enthalpy (ΔH‡, kcal/mol) |
|---|---|---|
| (E)-β-nitrostyrene | endo | 5.0 rsc.org |
| (Z)-β-nitrostyrene | exo | 4.4 rsc.org |
Computational Modeling of Solvent Effects on Reactivity
Reactivity Descriptors and Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity or chemical reactivity of compounds based on their molecular descriptors. For this compound, descriptors such as electronic parameters (e.g., HOMO-LUMO gap), steric properties, and hydrophobicity would be key inputs for any QSAR study. The development of a robust QSAR model for this compound and its derivatives would necessitate the synthesis and experimental testing of a series of related molecules to generate the necessary training and validation data. Such a study would be invaluable for applications in drug design or materials science.
Hammett Substituent Constants and Their Influence on Reactivity
The Hammett equation provides a means to quantify the electronic influence of substituents on the reactivity of benzene (B151609) derivatives. The vinyl group bearing both a chloro and a nitro substituent, -(CH=C(Cl)NO2), is a complex substituent. Both the chloro and the nitro groups are electron-withdrawing. The nitro group, in particular, is a very strong electron-withdrawing group, which would be reflected in a large and positive Hammett substituent constant (σ). This strong electron-withdrawing nature significantly deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The precise σ value for the entire (Z)-1-(2-chloro-2-nitrovinyl) substituent has not been experimentally determined or reported in the literature.
To illustrate the concept, a general table of Hammett constants for common substituents is provided below.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
This table presents representative values for well-characterized substituents to demonstrate the Hammett concept. The value for the (Z)-1-(2-chloro-2-nitrovinyl) group is not available.
Electrochemical Potentials and Electron-Withdrawing Effects
The potent electron-withdrawing character of the nitro and chloro groups in this compound is expected to have a profound impact on its electrochemical properties. Electron-withdrawing substituents tend to increase the reduction potential of a molecule, making it more susceptible to accepting electrons. Therefore, it can be predicted that this compound would exhibit a relatively high reduction potential compared to unsubstituted benzene or benzene with electron-donating groups. This property is crucial in contexts such as the design of organic electronic materials or in understanding its metabolic fate, which can involve redox processes. Precise electrochemical data would require experimental determination through techniques like cyclic voltammetry.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could offer valuable insights into the dynamic behavior of this compound, particularly in complex environments such as in solution or interacting with biological macromolecules. MD simulations can model the conformational flexibility of the vinyl linker, the interactions with solvent molecules, and the binding dynamics with a receptor or enzyme active site. While no specific MD simulation studies for this compound have been published, such research would be a powerful tool for understanding its mechanism of action if it were to be investigated as a potential therapeutic agent or functional molecule. The simulations would allow for the characterization of its conformational landscape and the identification of key intermolecular interactions that govern its behavior.
Advanced Applications in Organic Synthesis Research and Materials Science Exploration
Role as a Versatile Building Block for the Synthesis of Complex Heterocyclic Compounds
(Z)-1-(2-chloro-2-nitrovinyl)benzene serves as a highly functionalized and reactive building block for the synthesis of a diverse array of complex heterocyclic compounds. The presence of the nitrovinyl moiety makes it an excellent Michael acceptor, while the chloro group can act as a leaving group, facilitating various cyclization and annulation strategies. This dual reactivity is instrumental in constructing important heterocyclic scaffolds such as furans, pyrroles, and other nitrogen-containing heterocycles.
Nitroalkenes are well-established precursors in heterocyclic synthesis. researchgate.netmdpi.com The general strategy involves an initial Michael addition of a nucleophile to the electron-deficient double bond, followed by an intramolecular reaction that leads to the formation of the heterocyclic ring. In the case of this compound, this versatility allows for the synthesis of:
Furans: The reaction with various enolates or their equivalents can lead to the formation of highly substituted furans. The reaction sequence typically involves a Michael addition followed by intramolecular displacement of the nitro or chloro group, or a subsequent rearrangement to furnish the furan (B31954) ring.
Pyrroles: Pyrroles can be synthesized through several pathways utilizing nitroalkenes. mdpi.com One common method involves the reaction with enamines or isocyanoacetates. The reaction of this compound with a suitable pronucleophile can initiate a cascade of reactions, including addition, cyclization, and elimination, to yield functionalized pyrrole (B145914) derivatives.
Nitrogen-containing Heterocycles: The electrophilic nature of the double bond allows for reactions with a wide range of nitrogen-based nucleophiles, including amines, hydrazines, and amides, to produce a variety of nitrogen heterocycles. windows.net These reactions are fundamental to the synthesis of pyridines, pyrimidines, and other biologically relevant heterocyclic systems. frontiersin.org The reactivity of the compound makes it a valuable synthon in multicomponent reactions, further expanding the scope of accessible heterocyclic structures.
The table below illustrates the potential of this compound in the synthesis of various heterocyclic cores.
| Heterocycle Class | General Reactant Type | Potential Reaction Pathway |
| Furans | Enolates / β-Ketoesters | Michael Addition -> Intramolecular Cyclization/Elimination |
| Pyrroles | Enamines / α-Amino Ketones | Michael Addition -> Cyclization -> Dehydration/Aromatization |
| Pyridines | 1,3-Dicarbonyl Compounds & Ammonia Source | Multi-step Annulation / Domino Reaction |
| Pyrazoles | Hydrazines | Michael Addition -> Intramolecular Cyclization/Condensation |
Development of Novel Synthetic Methodologies Utilizing this compound as a Key Intermediate
The unique electronic and steric properties of this compound make it a valuable key intermediate for the development of novel synthetic methodologies. Its utility extends beyond a simple building block to being a central component in the design of cascade or domino reactions, where multiple chemical bonds are formed in a single synthetic operation. Such processes are highly sought after for their efficiency and atom economy.
The geminal chloro and nitro groups on the vinyl carbon create a potent electrophilic center, capable of participating in a variety of transformations. Methodologies that could be developed around this intermediate include:
Domino Reactions: A single synthetic event with a multifunctional reagent could trigger a cascade of reactions. For instance, a dinucleophile could first engage in a Michael addition, followed by an intramolecular substitution of the chlorine, leading to complex cyclic systems in one pot.
[3+2] and [4+2] Cycloadditions: The electron-deficient alkene can act as a dienophile or dipolarophile in cycloaddition reactions. Its reaction with dienes (Diels-Alder reaction) or 1,3-dipoles (e.g., azides, nitrile oxides) can provide rapid access to six- and five-membered carbocyclic and heterocyclic rings, respectively. The stereochemistry of the starting alkene would directly influence the stereochemical outcome of these concerted reactions.
Synthesis of Polyfunctional Acyclic Compounds: Beyond cyclizations, the compound can be used to install complex functionality into acyclic molecules. Sequential nucleophilic additions, reductions of the nitro group, and substitutions of the chlorine atom can lead to the synthesis of densely functionalized linear chains that are themselves valuable synthetic intermediates.
Application in the Development of Catalytic Reaction Systems
The reactivity of this compound is well-suited for exploitation in various catalytic systems, including both organocatalysis and transition metal-catalyzed reactions. The electron-deficient nature of the double bond makes it an ideal substrate for asymmetric catalysis, enabling the synthesis of chiral molecules.
Organocatalysis: The Michael addition to nitroalkenes is a cornerstone reaction in organocatalysis. Chiral secondary amines (e.g., proline derivatives) or thioureas can catalyze the enantioselective addition of nucleophiles (such as aldehydes, ketones, or malonates) to the β-position of the nitrovinyl group. This approach would allow for the creation of stereogenic centers with high enantiomeric excess. The resulting products can then be further elaborated, for example, by reducing the nitro group to an amine, to generate valuable chiral building blocks.
Transition Metal-Catalyzed Reactions: The presence of the vinyl chloride moiety opens the door to a plethora of transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, or nickel could be employed for:
Suzuki, Stille, or Heck couplings: These reactions would allow for the formation of new carbon-carbon bonds at the chlorinated carbon, enabling the introduction of aryl, vinyl, or alkyl groups. This would provide a powerful method for extending the carbon framework and synthesizing complex styrenyl derivatives.
Buchwald-Hartwig amination: This would enable the formation of carbon-nitrogen bonds, converting the vinyl chloride into an enamine, a versatile functional group in its own right.
The table below summarizes potential catalytic transformations involving this compound.
| Catalysis Type | Reaction | Potential Catalyst | Product Type |
| Organocatalysis | Asymmetric Michael Addition | Chiral Amine / Thiourea | Chiral Nitroalkane |
| Transition Metal | Suzuki Coupling | Palladium(0) Complex | Substituted Nitrostyrene (B7858105) |
| Transition Metal | Heck Reaction | Palladium(0) Complex | Di-substituted Styrene |
| Transition Metal | Buchwald-Hartwig Amination | Palladium(0) Complex | Enamine |
Exploration of Stereoselective Transformations for the Creation of Chiral Scaffolds
The creation of chiral molecules is a central goal of modern organic synthesis, particularly for applications in medicine and biology. This compound is a prochiral substrate, and its transformations can be guided by chiral catalysts or reagents to produce enantiomerically enriched products.
Stereoselective transformations involving this compound would primarily focus on reactions at the carbon-carbon double bond. masterorganicchemistry.com Asymmetric Michael additions, as mentioned in the context of organocatalysis, are a prime example. mdpi.com The addition of a nucleophile creates a new stereocenter, and the face selectivity of this addition can be controlled by a chiral catalyst.
For example, the organocatalytic addition of dimethyl malonate to this compound would generate a product with a new quaternary stereocenter. Subsequent chemical modifications, such as reduction of the nitro group and cyclization, could transform this initial adduct into complex chiral scaffolds, such as chiral pyrrolidines or piperidines, which are prevalent motifs in pharmaceuticals.
Furthermore, stereoselective reduction of the double bond or cycloaddition reactions using chiral Lewis acids could also be explored to generate chiral products. The development of such stereoselective methods is crucial for accessing optically pure compounds for biological evaluation and as building blocks for the synthesis of complex natural products. nih.gov
Research into Molecular Interactions and Target Identification for Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. rjeid.com The reactivity of this compound suggests its potential as a covalent chemical probe. As a potent Michael acceptor, the nitrovinyl group can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine, to form a stable covalent bond. This property is the basis for designing activity-based probes for enzyme profiling and target identification. nih.gov
Research in this area would focus on:
Molecular Mechanisms and Binding Modes: Computational studies, such as molecular docking, could be used to predict the binding modes of this compound with specific protein targets. mdpi.comnih.gov These studies would help to understand the non-covalent interactions (e.g., hydrogen bonding with the nitro group, hydrophobic interactions with the benzene (B151609) ring) that position the molecule within the active site prior to the covalent reaction. nih.gov
Target Identification: To identify the cellular targets of a bioactive compound, a derivative of this compound could be synthesized that incorporates a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). This tagged probe would be incubated with cell lysates or live cells. The protein targets that become covalently labeled by the probe can then be isolated and identified using techniques like mass spectrometry. docking.org This approach is invaluable for elucidating the mechanism of action of drugs and discovering new therapeutic targets.
The inherent reactivity of the chloro-nitro-vinyl moiety makes it a promising scaffold for the development of targeted covalent inhibitors, a class of drugs that has seen resurgent interest in recent years.
Supramolecular Chemistry and Crystal Engineering Research Based on Intermolecular Interactions
Supramolecular chemistry and crystal engineering focus on the design and synthesis of functional solid-state materials by controlling intermolecular interactions. researchgate.netias.ac.in The molecular structure of this compound possesses several features that can be exploited for the rational design of crystal structures with desired properties.
The key intermolecular interactions that this molecule can participate in include:
Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these interactions can be used to guide the assembly of molecules into specific one-, two-, or three-dimensional networks.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This is a highly directional interaction that is increasingly used as a tool in crystal engineering.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the highly polar nitro group and the chlorine atom. These dipole-dipole interactions will play a crucial role in the packing of the molecules in the solid state.
By understanding and controlling these non-covalent interactions, it is possible to engineer crystals of this compound and its derivatives with specific packing motifs. mdpi.com This could lead to the development of new materials with interesting optical, electronic, or mechanical properties. For example, controlling the alignment of the molecules in a crystal could lead to materials with enhanced nonlinear optical responses. Furthermore, co-crystallization with other molecules could be used to create multi-component solids with tailored properties. ias.ac.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
